

A Guide to the Spectroscopic Characterization of 6-Chlorochromone-2-carboxylic Acid

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Compound of Interest

Compound Name: 6-Chlorochromone-2-carboxylic acid

Cat. No.: B1581426

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Introduction

6-Chlorochromone-2-carboxylic acid, with the chemical formula $C_{10}H_5ClO_4$ and CAS number 5006-45-1, is a member of the chromone family.[1][2] Chromones are a class of compounds that feature a benzopyran-4-one core structure. This rigid, bicyclic framework is recognized as a "privileged structure" in medicinal chemistry, frequently serving as the scaffold for a wide array of pharmacologically active agents.[3] Derivatives of chromone have shown potential in the development of anti-inflammatory, antimicrobial, and anticancer therapeutics.[3] The title compound's utility as a synthetic intermediate in pharmaceutical and agrochemical research underscores the importance of its thorough characterization.[2][3]

This technical guide provides a comprehensive overview of the expected spectroscopic data for **6-Chlorochromone-2-carboxylic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental spectra for this specific compound are not readily available in public databases, this guide will leverage established principles of spectroscopy and data from analogous structures to predict and interpret its spectral features. This approach provides researchers and drug development professionals with a robust framework for the identification and characterization of this and similar molecules.

Molecular Structure and Spectroscopic Overview

The key to interpreting the spectroscopic data lies in understanding the molecular structure of **6-Chlorochromone-2-carboxylic acid**.

Figure 1: Chemical structure of **6-Chlorochromone-2-carboxylic acid**.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For **6-Chlorochromone-2-carboxylic acid**, we expect to see signals corresponding to the aromatic protons, the vinyl proton on the pyrone ring, and the acidic proton of the carboxylic acid. The predicted chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the ether oxygen, and the chlorine atom.

Predicted ¹H NMR Data

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
COOH	10.0 - 13.0	Broad Singlet	-	The acidic proton is highly deshielded and often exchanges, leading to a broad signal. Its chemical shift is concentration-dependent. ^[4]
H-5	7.8 - 8.0	Doublet	~2.5	This proton is ortho to the carbonyl group and the chlorine atom, leading to significant deshielding. It will be split by the meta-coupled H-7.
H-7	7.6 - 7.8	Doublet of Doublets	~9.0, ~2.5	Coupled to both the ortho H-8 and the meta H-5.
H-8	7.4 - 7.6	Doublet	~9.0	Coupled to the ortho H-7.

H-3	6.8 - 7.0	Singlet	-	This vinyl proton is on the electron-rich pyrone ring and is typically observed as a singlet.
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Experimental Protocol for ^1H NMR

- Sample Preparation: Dissolve 5-10 mg of **6-Chlorochromone-2-carboxylic acid** in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a standard 5 mm NMR tube. DMSO- d_6 is often preferred for carboxylic acids to ensure the observation of the acidic proton.
- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Tune and shim the instrument to the solvent lock signal.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).
 - Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
 - Integrate the signals to determine the relative number of protons.
 - Analyze the multiplicities and coupling constants to confirm the assignments.

^{13}C NMR Spectroscopy

Carbon-13 NMR (^{13}C NMR) spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ^{13}C NMR spectrum of **6-Chlorochromone-2-carboxylic acid** is expected to show ten distinct signals, one for each unique carbon atom.

Predicted ^{13}C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C=O (Carboxylic Acid)	160 - 165	The carbonyl carbon of the carboxylic acid is significantly deshielded.[4]
C=O (Pyrone)	175 - 180	The ketone carbonyl carbon in the pyrone ring is also highly deshielded.
C-2	150 - 155	This carbon is attached to the carboxylic acid group and is part of the pyrone double bond.
C-8a	154 - 158	The carbon at the junction of the two rings, bonded to the ether oxygen.
C-4a	122 - 126	The other bridgehead carbon.
C-5	135 - 138	Aromatic carbon, deshielded by the adjacent carbonyl group.
C-6	130 - 134	The carbon atom bonded to the chlorine atom.
C-7	125 - 128	Aromatic carbon.
C-8	118 - 122	Aromatic carbon, shielded by the ether oxygen.
C-3	110 - 115	The vinyl carbon in the pyrone ring.

Experimental Protocol for ^{13}C NMR

- Sample Preparation: Use the same sample prepared for ^1H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good spectrum in a shorter time.

- Instrument Setup:
 - Use a spectrometer with a broadband probe.
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
 - Employ proton decoupling to simplify the spectrum to singlets.
 - Use a sufficient number of scans (e.g., 256 or more) and a suitable relaxation delay to ensure accurate integration of all carbon signals, including quaternary carbons.
- Data Processing:
 - Process the data similarly to the ^1H NMR spectrum.
 - Calibrate the chemical shift scale to the solvent peak (e.g., DMSO- d_6 at 39.52 ppm).
 - Assign the peaks based on their chemical shifts and comparison with data from similar compounds. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH_2 , and CH_3 groups, although none are present in the core structure of the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity	Rationale
O-H (Carboxylic Acid)	2500 - 3300	Broad, Strong	The O-H stretch in a carboxylic acid is very broad due to hydrogen bonding.[4] [5]
C-H (Aromatic)	3000 - 3100	Sharp, Medium	Characteristic C-H stretching vibrations of the aromatic ring.[6]
C=O (Ketone, Pyrone)	1650 - 1680	Strong	The carbonyl of the pyrone ring.
C=O (Carboxylic Acid)	1700 - 1730	Strong	The carbonyl stretch of the carboxylic acid. [5]
C=C (Aromatic)	1500 - 1600	Medium to Strong	Stretching vibrations of the carbon-carbon double bonds in the aromatic and pyrone rings.[6]
C-O (Ether & Acid)	1200 - 1300	Strong	Stretching vibrations of the C-O single bonds.
C-Cl	700 - 800	Medium	The carbon-chlorine stretching vibration.

Experimental Protocol for IR Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic

press.

- Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the beam path.
- Data Acquisition and Processing:
 - Acquire the sample spectrum over the range of approximately 4000 to 400 cm^{-1} .
 - Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks and assign them to the corresponding functional groups.

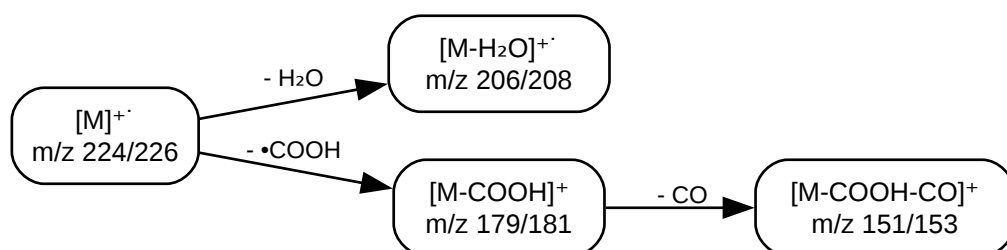
Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to elucidate its structure.

Predicted Mass Spectrometry Data

- Molecular Ion (M^+): The molecular weight of **6-Chlorochromone-2-carboxylic acid** is 224.6 g/mol ^[1]. In the mass spectrum, we expect to see a molecular ion peak at m/z 224. Due to the natural abundance of the ^{37}Cl isotope, a smaller peak at m/z 226 (the $M+2$ peak) with an intensity of approximately one-third of the M^+ peak is also expected.
- Key Fragmentation Pathways:

- Loss of H₂O: A peak at m/z 206 (M-18) may be observed.
- Loss of COOH: A significant fragment at m/z 179 (M-45) resulting from the loss of the carboxylic acid group.
- Loss of CO: Subsequent loss of carbon monoxide from fragment ions is a common pathway for carbonyl-containing compounds. For example, a peak at m/z 151 (179-28) could be seen.



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Figure 2: Proposed fragmentation pathway for **6-Chlorochromone-2-carboxylic acid**.

Experimental Protocol for Mass Spectrometry

- Sample Introduction:
 - Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source using a syringe pump.
 - Gas Chromatography-Mass Spectrometry (GC-MS): The sample may need to be derivatized (e.g., silylation of the carboxylic acid) to increase its volatility for GC analysis.
 - Liquid Chromatography-Mass Spectrometry (LC-MS): Dissolve the sample in a mobile phase-compatible solvent and inject it into an LC system coupled to the mass spectrometer.
- Ionization:
 - Electron Ionization (EI): A hard ionization technique typically used with GC-MS that provides detailed fragmentation patterns.

- Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS that often preserves the molecular ion. Both positive and negative ion modes should be explored.
- Mass Analysis:
 - Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
 - Acquire data over a suitable m/z range (e.g., 50-500).
- Data Analysis:
 - Identify the molecular ion peak and its isotopic pattern.
 - Propose structures for the major fragment ions and correlate them with the molecular structure.

Conclusion

The spectroscopic characterization of **6-Chlorochromone-2-carboxylic acid** is crucial for its use in research and development. While experimental spectra are not widely available, a detailed analysis based on the known spectroscopic behavior of its constituent functional groups and related chromone structures provides a reliable predictive framework. This guide offers the expected NMR, IR, and MS data, along with standardized protocols for their acquisition. By following these methodologies, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

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